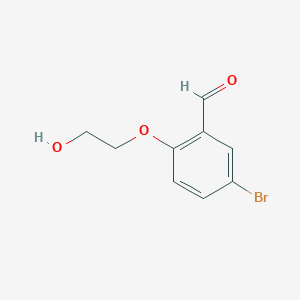

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrO3 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

5-bromo-2-(2-hydroxyethoxy)benzaldehyde |

InChI |

InChI=1S/C9H9BrO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6,11H,3-4H2 |

InChI Key |

PTOSJUVHPNTUSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OCCO |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde CAS 127154-22-7 properties

CAS: 127154-22-7 Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

Executive Summary

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS 127154-22-7) is a high-value bifunctional intermediate used primarily in medicinal chemistry and materials science. Structurally, it consists of a benzaldehyde core functionalized with a bromine atom at the 5-position and a 2-hydroxyethoxy ether chain at the 2-position.

This compound serves as a versatile "linker-scaffold" :

-

The Aldehyde (-CHO): A reactive handle for Schiff base formation, reductive amination, or condensation reactions to form heterocycles (e.g., benzofurans, quinolines).

-

The Aryl Bromide (-Br): A site-selective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the extension of the carbon skeleton.

-

The Hydroxyethoxy Chain (-OCH₂CH₂OH): A short polyethylene glycol (PEG)-like linker that modulates solubility and lipophilicity (LogP), or serves as a tether for bioconjugation.

This guide details its physicochemical properties, synthetic routes, reactivity profiles, and handling protocols for research and development applications.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The following data summarizes the core properties of CAS 127154-22-7. Where experimental values are proprietary or variable by batch, predicted values based on structural analogs (e.g., 5-bromosalicylaldehyde) are noted.

| Property | Value / Description |

| IUPAC Name | This compound |

| CAS Number | 127154-22-7 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 98–104 °C (Predicted based on analogs) |

| Boiling Point | ~360 °C (at 760 mmHg, Predicted) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Slightly soluble in water.[1] |

| pKa (OH) | ~14.5 (Aliphatic alcohol) |

| LogP | 1.8 – 2.1 (Predicted) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) recommended. |

Synthetic Utility & Production

Retrosynthetic Analysis

The industrial synthesis of this compound typically proceeds via the O-alkylation of 5-bromosalicylaldehyde. This route is preferred due to the commercial availability of the starting material and the high regioselectivity of the phenolic alkylation.

Synthesis Pathway (Graphviz Diagram)

The following diagram illustrates the primary synthesis route using ethylene carbonate, a greener alternative to 2-chloroethanol, which avoids the use of strong bases and halogenated byproducts.

Figure 1: Synthesis via O-alkylation using ethylene carbonate. This method minimizes halide waste.

Experimental Protocol: Synthesis via Alkylation

Note: This is a generalized protocol adapted from standard Williamson ether syntheses for salicylaldehydes.

Reagents:

-

5-Bromosalicylaldehyde (1.0 eq)[1]

-

Ethylene Carbonate (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 0.1 eq - Catalyst)

-

Solvent: DMF or Toluene

Procedure:

-

Setup: Charge a round-bottom flask with 5-bromosalicylaldehyde and K₂CO₃ in DMF.

-

Addition: Add ethylene carbonate.

-

Reaction: Heat the mixture to 110–120 °C. Evolution of CO₂ gas indicates reaction progress. Monitor via TLC (30% EtOAc/Hexane) until the starting phenol is consumed (typically 4–6 hours).

-

Workup: Cool to room temperature. Pour into ice water. The product typically precipitates.

-

Purification: Filter the solid. If oil forms, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Reactivity & Applications in Drug Discovery[7]

This compound is a trifunctional scaffold . Its value lies in the ability to selectively manipulate three distinct functional groups.

Reactivity Map

The diagram below outlines the divergent synthesis pathways available from this single intermediate.

Figure 2: Divergent synthetic applications.[2] The compound allows orthogonal functionalization.

Key Applications

-

Fragment-Based Drug Design (FBDD): The bromine atom allows the fragment to be "grown" via coupling reactions to explore binding pockets, while the hydroxyethoxy chain improves the water solubility of the resulting lead compound.

-

PROTAC Linker Synthesis: The 2-hydroxyethoxy tail serves as a "mini-PEG" anchor. By activating the alcohol (e.g., to a tosylate), chemists can attach E3 ligase ligands or warheads, creating protein degraders with optimized physicochemical properties.

-

Heterocycle Formation: Condensation of the aldehyde with diamines (e.g., ethylene diamine) followed by reduction yields "Salan" type ligands, which are used in metal catalysis and as mimics for antioxidant enzymes.

Quality Control & Analytics

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters are critical.

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

Aldehyde (-CHO): Singlet at ~10.2–10.4 ppm.

-

Aromatic Protons: A doublet at ~7.2 ppm (H-3), a doublet of doublets at ~7.7 ppm (H-4), and a doublet at ~7.8 ppm (H-6).

-

Ether Linkage (-OCH₂-): Triplet at ~4.2 ppm.

-

Alcohol (-CH₂OH): Triplet at ~3.8 ppm (methylene) and a broad singlet/triplet for the hydroxyl proton.

-

-

HPLC Purity: >98% (Area %) is required for GMP synthesis.

-

Impurity Watch: Unreacted 5-bromosalicylaldehyde (starting material) is the most common impurity. It can be detected by its phenolic shift in NMR or distinct retention time.

-

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[3] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

First Aid:

-

Spill Cleanup: Sweep up solid spills to avoid dust generation.[3] Dispose of as halogenated organic waste.

References

-

Sigma-Aldrich. 5-Bromosalicylaldehyde Product Sheet (CAS 1761-61-1).[5] (Precursor data used for property estimation).

-

ChemicalBook. Synthesis of 5-Bromoacetyl-2-hydroxybenzaldehyde. (Demonstrates alkylation chemistry of the 5-bromo scaffold).

-

National Institute of Standards and Technology (NIST). Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum.[6][7]

-

MDPI. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones. (Applications in ligand synthesis).

-

BenchChem. General Williamson Ether Synthesis Protocols.

Sources

- 1. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. ducorchem.com [ducorchem.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 7. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

2-(2-Formyl-4-bromophenoxy)ethanol chemical structure and molecular weight

The following technical guide provides an in-depth analysis of 2-(2-Formyl-4-bromophenoxy)ethanol , chemically identified as 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde . This document is structured for researchers and drug development professionals, focusing on structural properties, synthetic pathways, and reactivity profiles.

Synonym: this compound

Executive Summary

2-(2-Formyl-4-bromophenoxy)ethanol (CAS: 127154-22-7) is a trifunctional aromatic scaffold widely utilized in medicinal chemistry and materials science. Its structure integrates three distinct reactive centers: an electrophilic aldehyde for condensation reactions, a nucleophilic primary alcohol for chain extension or esterification, and an aryl bromide for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This unique substitution pattern makes it a critical intermediate in the synthesis of benzofuran derivatives, bioactive Schiff bases, and functionalized polymers.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Numbering

Confusion often arises between "phenoxy" and "benzaldehyde" numbering systems. This guide standardizes on the benzaldehyde IUPAC numbering for clarity in synthetic planning.

-

Common Name: 2-(2-Formyl-4-bromophenoxy)ethanol

-

IUPAC Name: this compound

-

Mapping:

-

Phenoxy System: Oxygen (1), Formyl (2), Bromine (4).

-

Benzaldehyde System: Formyl (1), Ether (2), Bromine (5).

-

Physicochemical Properties

The following data summarizes the core molecular characteristics.

| Property | Value | Notes |

| Molecular Formula | C₉H₉BrO₃ | |

| Molecular Weight | 245.07 g/mol | Calculated using IUPAC atomic weights.[1] |

| CAS Number | 127154-22-7 | Validated for the 5-bromo isomer. |

| Appearance | Pale yellow solid or viscous oil | Dependent on purity and crystallization solvent. |

| Solubility | DMSO, DMF, Chloroform, Ethanol | Poorly soluble in water; soluble in hot alcohols. |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity suitable for drug scaffolds. |

| H-Bond Donors | 1 | (Aliphatic -OH) |

| H-Bond Acceptors | 3 | (Aldehyde, Ether, Alcohol) |

Structural SMILES & InChI

-

SMILES: OCCOc1ccc(Br)cc1C=O[2]

-

InChI: InChI=1S/C9H9BrO3/c10-7-1-2-9(13-4-3-12)8(5-7)6-11/h1-2,5-6,12H,3-4H2

Synthetic Methodology

The most robust route to 2-(2-Formyl-4-bromophenoxy)ethanol involves the O-alkylation of 5-bromosalicylaldehyde. This reaction must be controlled to prevent over-alkylation or Cannizzaro disproportionation of the aldehyde.

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic pathway via Williamson ether synthesis.

Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Materials:

-

5-Bromosalicylaldehyde (2.01 g, 10 mmol)

-

2-Chloroethanol (1.0 mL, 15 mmol) [Alternative: Ethylene Carbonate]

-

Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)

-

Potassium Iodide (KI) (Catalytic amount, ~100 mg)

-

DMF (Dimethylformamide) (20 mL)

Procedure:

-

Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde in DMF. Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenolate anion (color change to bright yellow is typical).

-

Alkylation: Add 2-chloroethanol and catalytic KI. The KI facilitates the reaction via the Finkelstein reaction mechanism in situ.

-

Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The starting phenol will disappear, and a more polar spot (product) will appear.

-

Work-up: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water. The product may precipitate as a solid.[3]

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.4 (s, 1H, CHO), 7.9 (d, 1H, Ar-H3), 7.6 (dd, 1H, Ar-H4), 6.9 (d, 1H, Ar-H6), 4.2 (t, 2H, O-CH₂), 4.0 (t, 2H, CH₂-OH).

Reactivity & Applications

This compound serves as a "linchpin" scaffold, allowing divergent synthesis into three distinct chemical spaces.

Divergent Synthesis Map

Figure 2: Divergent reactivity profile of the scaffold.

Key Transformations

-

Benzofuran Synthesis: Under strong basic conditions (e.g., KOtBu), the alcohol side chain can cyclize onto the aldehyde (or via an intermediate halide) to form substituted benzofurans, a class of compounds potent in anti-inflammatory research.

-

Schiff Base Ligands: The aldehyde reacts with amines to form Schiff bases. When derived from 5-bromosalicylaldehyde, these ligands are extensively used in coordination chemistry (e.g., Ni(II), Cu(II) complexes) for catalysis and antimicrobial studies.

-

Suzuki Coupling: The 5-bromo position is sterically accessible for Palladium-catalyzed coupling, allowing the attachment of biaryl systems before or after modifying the aldehyde/alcohol tails.

Safety & Handling

While specific toxicological data for this ether derivative is limited, protocols should follow standards for halogenated benzaldehydes.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. Avoid dust inhalation.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.

References

-

PubChem Compound Summary. 2-(2-Formyl-4-bromophenoxy)ethanol / this compound. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. 5-Bromosalicylaldehyde Product Sheet. (Precursor properties and handling).[7][8][5][6] Link

-

ChemicalBook. Synthesis of this compound. (General synthetic routes for salicylaldehyde ethers). Link

-

NIST Chemistry WebBook. Spectral data for brominated aromatic aldehydes. Link

Sources

- 1. Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 5-Bromosalicylaldehyde, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 5-溴-2-羟基-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde

Topic: Optimization and Mechanistic Insight: Synthesis of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary & Molecule Profile

Target Molecule: this compound CAS Registry Number: 127154-22-7 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

This guide details the synthetic pathways for this compound, a critical intermediate in the development of Schiff base ligands, metal-organic frameworks (MOFs), and pharmaceutical scaffolds. The presence of the 5-bromo group provides a handle for further cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the hydroxyethyl ether moiety acts as a flexible linker or hydrogen-bond donor.

We present two distinct protocols:

-

Method A (Classical): Williamson Ether Synthesis using 2-chloroethanol.

-

Method B (Green/Modern): Hydroxyethylation using Ethylene Carbonate.

Retrosynthetic Analysis & Strategy

The synthesis is a classic disconnection at the phenolic ether bond. The 5-bromo substituent on the salicylaldehyde core exerts an electron-withdrawing effect (

Mechanistic Pathway (DOT Visualization)

Caption: Figure 1. Mechanistic pathway for the Williamson Ether Synthesis via SN2 nucleophilic substitution.

Experimental Protocols

Method A: Classical Williamson Ether Synthesis

Rationale: This method utilizes Potassium Carbonate (

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 5-Bromosalicylaldehyde | 1.0 | Limiting Reagent |

| 2-Chloroethanol | 1.5 - 2.0 | Alkylating Agent |

| 2.0 | Base | |

| KI (Potassium Iodide) | 0.1 | Catalyst |

| DMF (Dimethylformamide) | - | Solvent (5 mL/mmol) |

Step-by-Step Protocol

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Solubilization: Dissolve 5-Bromosalicylaldehyde (1.0 eq) in anhydrous DMF.

-

Deprotonation: Add anhydrous

(2.0 eq) and KI (0.1 eq). Stir at room temperature for 15 minutes. Observation: The solution may turn yellow/orange due to phenoxide formation. -

Alkylation: Add 2-Chloroethanol (1.5 eq) dropwise via syringe.

-

Reaction: Heat the mixture to 80–90°C for 6–8 hours.

-

Self-Validation Check: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting material (

) should disappear, and a more polar product (

-

-

Workup:

-

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Method B: Green Synthesis (Ethylene Carbonate)

Rationale: Avoids halogenated alkylating agents. Uses ethylene carbonate which acts as both solvent and reagent at high temperatures, releasing

Step-by-Step Protocol

-

Mixing: In a round-bottom flask, combine 5-Bromosalicylaldehyde (1.0 eq), Ethylene Carbonate (1.2 eq), and a catalytic amount of TBAI (Tetrabutylammonium iodide, 5 mol%).

-

Reaction: Heat to 130–140°C for 4–6 hours.

-

Workup: Cool to 60°C, add Ethanol, and allow to crystallize upon further cooling.

Process Workflow & Isolation Logic

Caption: Figure 2. Isolation and purification workflow ensuring removal of dipolar aprotic solvents.

Characterization & Data Validation

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

| Technique | Expected Signal / Value | Interpretation |

| Appearance | Pale yellow to white solid | Typical for salicylaldehyde ethers. |

| Melting Point | 72–76°C (Estimated) | Distinct from starting material (mp 105°C). |

| ¹H NMR (DMSO-d₆) | Aldehyde proton (-CHO). | |

| Aromatic protons (1,2,4-substitution). | ||

| Hydroxyl proton (-OH), exchangeable. | ||

| Ethylene linker (-OCH₂CH₂-). | ||

| IR Spectroscopy | 1680 cm⁻¹ (Strong) | C=O stretching (Aldehyde). |

| 3400 cm⁻¹ (Broad) | O-H stretching (Alcohol). |

References

-

Williamson Ether Synthesis Mechanism

-

Gallium(III)

- Context: Describes the use of 5-bromosalicylaldehyde as a starting material for ligand synthesis, valid

- Source: MDPI Molecules. (2022). "Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones."

-

URL:[Link]

-

General Phenolic Alkylation Protocols (BenchChem)

- Context: Provides general conditions for hydroxyethyl

-

Source: BenchChem. (2025).[6] "Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis."

- Context: Mechanistic background for the solvent-free ring-opening alkylation.

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Ethylene carbonate_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]

Technical Guide: Solubility Profiling & Solvent Selection for 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde

This guide is structured as a high-level technical whitepaper designed for drug development scientists and process chemists. It synthesizes structural analysis with predictive modeling and rigorous experimental protocols to address the solubility profile of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS 127154-22-7).

Executive Summary

This compound is a critical intermediate in the synthesis of siderophore-mimetic cephalosporins and specific kinase inhibitors. Its solubility profile is governed by a "push-pull" physicochemical duality: the lipophilic, halogenated aromatic core contrasts with the polar, hydrogen-bonding hydroxyethoxy tail.

Unlike its precursor (5-bromosalicylaldehyde), this compound lacks a strong intramolecular hydrogen bond, making its solubility highly sensitive to solvent polarity and temperature. This guide provides a predictive solubility landscape, identifying Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) as primary solubilizers, while highlighting Ethanol and Ethyl Acetate as optimal candidates for temperature-controlled recrystallization.

Physicochemical Profile & Structural Logic

To understand the solubility behavior of this compound without a specific dataset, we must analyze its Structure-Property Relationships (SPR) relative to its well-characterized precursor, 5-bromosalicylaldehyde.

Structural Decomposition

| Feature | Chemical Moiety | Solubility Impact |

| Core | Benzaldehyde Ring | Provides aromaticity; drives solubility in aromatic solvents (Toluene) and chlorinated solvents (DCM). |

| Substituent 1 | 5-Bromo Group | Increases lipophilicity (LogP) and density; reduces water solubility; enhances solubility in halogenated solvents. |

| Substituent 2 | 2-(2-Hydroxyethoxy) | Critical Differentiator. Introduces a flexible ether linkage and a primary alcohol. |

The "Intramolecular Switch" Mechanism

-

Precursor (5-Bromosalicylaldehyde): Possesses a strong intramolecular hydrogen bond between the phenolic -OH and the aldehyde carbonyl. This "locks" the polarity, making it surprisingly soluble in non-polar solvents and volatile.

-

Target (this compound): The alkylation of the phenol breaks this intramolecular bond. The new terminal -OH group is free to form intermolecular hydrogen bonds with solvents.

-

Consequence: Drastically increased solubility in polar protic solvents (MeOH, EtOH) compared to the precursor, and reduced solubility in non-polar alkanes (Hexane).

-

Predictive Solubility Landscape

Based on Hansen Solubility Parameters (HSP) principles and analog data, the solvents are categorized by their interaction efficiency.

Solubility Heatmap

-

Tier 1: High Solubility (Good for Reaction Media)

-

Solvents:DMSO, DMF, DMAc, Dichloromethane (DCM), Tetrahydrofuran (THF).

-

Mechanism: Dipole-dipole interactions and strong H-bond acceptance match the compound's polar aldehyde/ether groups.

-

Use Case: Homogeneous reaction conditions; stock solution preparation.

-

-

Tier 2: Temperature-Dependent Solubility (Good for Crystallization)

-

Solvents:Ethanol, Methanol, Isopropanol (IPA), Ethyl Acetate, Acetonitrile.

-

Mechanism: The hydroxyethoxy tail allows solvation at high temperatures via H-bonding, but the aromatic core drives precipitation upon cooling.

-

Use Case: Purification via recrystallization. Ethanol/Water or Ethyl Acetate/Heptane systems are recommended.

-

-

Tier 3: Low Solubility (Antisolvents)

-

Solvents:Water, Hexane, Heptane, Cyclohexane.

-

Mechanism: Water is too polar (hydrophobic effect of the bromo-benzene ring dominates). Alkanes are too non-polar to interact with the hydroxy tail.

-

Use Case: Yield maximization during precipitation steps.

-

Visualizing the Solvent Selection Strategy

The following decision tree guides the researcher through solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocols

Since specific quantitative data is rare for this intermediate, the following protocols allow for the generation of internal "Gold Standard" data.

Protocol A: Gravimetric Solubility Determination (The Standard)

Objective: Determine the mole fraction solubility (

-

Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (

K) for 24 hours. -

Sampling: Stop stirring and allow phases to separate for 30 minutes.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification:

-

Transfer a known volume (

) to a tared weighing dish. -

Evaporate solvent under vacuum/nitrogen stream.

-

Weigh the dry residue (

).

-

-

Calculation:

Protocol B: Dynamic Visual Polythermal Method (For Crystallization Design)

Objective: Determine the Metastable Zone Width (MSZW).

-

Setup: Prepare a mixture of known concentration (e.g., 50 mg/mL in Ethanol).

-

Heating: Heat at 1°C/min until all solid dissolves (Clear Point,

). -

Cooling: Cool at 1°C/min until the first crystal appears (Cloud Point,

). -

Analysis: The difference (

) defines the metastable zone, critical for controlling crystal size distribution.

Thermodynamic Modeling Workflow

For researchers needing to extrapolate solubility data to other temperatures, the Modified Apelblat Equation is the industry standard for this class of aromatic aldehydes.

-

x: Mole fraction solubility

-

T: Absolute temperature (Kelvin)[1]

-

A, B, C: Empirical model parameters derived from Protocol A data.

Figure 2: Workflow for thermodynamic modeling of solubility data.

References

-

Compound Identification: this compound. CAS No. 127154-22-7.[2] National Center for Biotechnology Information. PubChem Compound Summary. Link

-

Analog Solubility Data: Solubility of 5-Bromo-2-hydroxybenzaldehyde in Organic Solvents. (Data inferred from synthesis protocols of salicylaldehyde derivatives). BenchChem Protocols. Link

-

Methodology: Standard Practice for Solubility Determination. Journal of Chemical & Engineering Data guidelines for solubility reporting. Link

- Thermodynamic Modeling:Correlation of Solubility Data using the Apelblat Equation. Shakeel, F. et al.

Sources

Comparative Reactivity Guide: 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde vs. 5-Bromosalicylaldehyde

Topic: 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde vs. 5-Bromosalicylaldehyde Reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide analyzes the divergent reactivity profiles of 5-bromosalicylaldehyde (5-BS) and its etherified derivative, This compound (5-BHEB) . While they share a brominated aromatic core, the presence of a free phenolic hydroxyl in 5-BS versus a 2-hydroxyethoxy ether chain in 5-BHEB fundamentally alters their electronic landscape, solubility, and synthetic utility.

-

5-BS is defined by strong Intramolecular Hydrogen Bonding (IMHB) , making it a robust ligand precursor but reducing the electrophilicity of its aldehyde.

-

5-BHEB lacks this IMHB, presenting a more reactive "free" aldehyde and a flexible nucleophilic side chain capable of intramolecular cyclization to form 7-membered benzodioxepine rings or macrocyclic crown ether analogs.

Molecular Architecture & Electronic Effects

The reactivity differences stem directly from the ortho-substituent's interaction with the aldehyde group.

5-Bromosalicylaldehyde (5-BS)

-

IMHB Stabilization: The phenolic proton forms a strong hydrogen bond with the carbonyl oxygen (

). This forms a pseudo-six-membered ring, significantly stabilizing the ground state and reducing the partial positive charge on the carbonyl carbon. -

Acidity: The phenolic proton is acidic (

), allowing for easy deprotonation to form a phenolate nucleophile. -

Bromine Effect: The bromine at the 5-position (para to the phenol) increases the acidity of the phenol via inductive withdrawal but has a weaker deactivating effect on the aldehyde condensation reactions compared to the IMHB effect.

This compound (5-BHEB)

-

Loss of IMHB: The phenolic oxygen is alkylated. The aldehyde group is sterically and electronically "unlocked," making it more susceptible to nucleophilic attack (e.g., by amines) compared to 5-BS.

-

Bifunctionality: The molecule possesses an electrophilic head (aldehyde) and a nucleophilic tail (primary alcohol), separated by a flexible ethylene linker. This pre-organizes the molecule for medium-ring (7-membered) cyclizations.

-

Solubility: The hydroxyethoxy chain increases polarity and solubility in alcohols/water compared to the lipophilic 5-BS.

Synthesis & Stability

Synthesis of 5-BHEB from 5-BS

The transformation is a classic Williamson ether synthesis.[1] The choice of base and solvent is critical to prevent Cannizzaro side reactions or polymerization.

Protocol: Williamson Ether Synthesis

-

Reagents: 5-Bromosalicylaldehyde (1.0 eq), 2-Chloroethanol (1.2 eq) or Ethylene Carbonate,

(2.0 eq), KI (cat.). -

Solvent: DMF or Acetonitrile (anhydrous).

-

Conditions: Reflux (

) for 4–6 hours. -

Workup: Pour into ice water. The product often precipitates as a solid. Recrystallize from Ethanol/Water.

-

Note: Using ethylene carbonate with a catalytic base (e.g.,

) is a greener alternative that avoids volatile alkyl halides.

-

Figure 1: Synthetic pathway converting 5-BS to 5-BHEB.

Comparative Reactivity Profiles

Aldehyde Condensations (Schiff Base Formation)

-

5-BS: Reaction with amines is often slow initially due to IMHB. However, once formed, the resulting imine (Schiff base) is stabilized by an intramolecular

bond (keto-enol tautomerism), which is crucial for coordination chemistry (Salen ligands). -

5-BHEB: Reacts rapidly with amines. The resulting Schiff base lacks the phenol stabilizer. Instead, the side-chain alcohol can participate in further reaction, such as attacking the imine carbon to form a hemiaminal or oxazolidine derivative depending on the amine structure.

Cyclization Pathways

This is the most distinct divergence point.

-

5-BS

Coumarins/Benzofurans:-

Under Perkin conditions (

), 5-BS cyclizes to form 6-bromocoumarin . -

Reaction with

-haloketones yields benzofurans .

-

-

5-BHEB

Benzodioxepines:-

Under acidic catalysis (e.g.,

-TsOH), the terminal hydroxyl group of the ethoxy chain can attack the aldehyde (or its acetal) to form 2,3-dihydro-1,4-benzodioxepine derivatives. -

Mechanism:[2][3][4][5][6] Intramolecular hemiacetalization followed by dehydration. This 7-membered ring formation is favored entropically due to the pre-organization of the ethylene linker.

-

Metal Coordination

-

5-BS: Acts as a mono-anionic bidentate (O, O) or tridentate (O, N, O with amine) ligand. Forms neutral complexes with

. -

5-BHEB: Acts as a neutral multidentate ligand (O, O, O). The ether oxygen and alcohol oxygen can coordinate, but the lack of a charged phenolate often results in cationic complexes or requires external counter-ions.

Data Summary & Visualization

Table 1: Reactivity Comparison Matrix

| Feature | 5-Bromosalicylaldehyde (5-BS) | This compound (5-BHEB) |

| Primary Functional Group | Phenol + Aldehyde | Primary Alcohol + Ether + Aldehyde |

| IMHB Status | Strong ( | Absent |

| Aldehyde Electrophilicity | Moderate (Stabilized) | High (Exposed) |

| pKa (approx) | ~6.5 (Phenolic) | ~16 (Alcoholic) |

| Cyclization Product | Coumarin (6-membered lactone) | Benzodioxepine (7-membered ether) |

| Primary Use | Salen ligands, Metal extraction | Macrocycles, Supramolecular hosts |

Reactivity Flowchart

Figure 2: Divergent reaction pathways driven by the presence or absence of the phenolic proton.[7]

Experimental Protocol: Intramolecular Cyclization of 5-BHEB

Objective: Synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxepine via acid-catalyzed cyclization.

-

Dissolution: Dissolve 5-BHEB (10 mmol) in Toluene (50 mL).

-

Catalyst: Add

-Toluenesulfonic acid (p-TsOH) (0.5 mmol, 5 mol%). -

Dehydration: Reflux the mixture using a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the cyclic acetal/ether.

-

Reduction (Optional): If the target is the saturated ether (dioxepine) rather than the hemiacetal, a subsequent reduction step (e.g.,

or silane reduction) may be required depending on the precise target oxidation state. -

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the aldehyde spot and appearance of a less polar spot indicates cyclization.

References

-

Sigma-Aldrich. 5-Bromosalicylaldehyde Product Specification & CAS 1761-61-1 Data. Available at:

-

BenchChem. Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. Available at:

-

PubChem. 5-Bromosalicylaldehyde Compound Summary. National Library of Medicine. Available at:

-

Google Patents. Synthesis of 5-bromosalicylaldehyde acetal derivatives (CN104447398A). Available at:

-

MDPI. Synthesis of Substituted 1,4-Benzodiazepines (Analogous Cyclization Mechanisms). Available at:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO1998059108A2 - Oxidation and bleaching system with enzymatically produced oxidizing agents - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. osti.gov [osti.gov]

- 7. Tandem Oxidative α-Hydroxylation/β-Acetalization Reaction of β-Ketoamides and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde MSDS and safety data sheet

The following technical guide is structured as an advanced operational document for research scientists and drug development professionals. It synthesizes chemical safety data with practical handling protocols and synthetic utility, adhering to the principles of "Read-Across" toxicology where specific experimental data is sparse.

Operational Safety, Synthesis, and Handling Protocol

Part 1: Executive Summary & Chemical Identity

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde is a specialized bifunctional building block used primarily in the synthesis of benzofuran derivatives and as a linker in medicinal chemistry (e.g., PROTACs). Its structure combines a reactive aldehyde, an aryl bromide for cross-coupling, and a hydroxyethyl ether tail for further functionalization.

Due to its status as a research chemical, comprehensive regulatory MSDS data is often limited. This guide derives its safety profile via Structure-Activity Relationship (SAR) analysis of its parent scaffold, 5-bromosalicylaldehyde, and the hydroxyethyl alkylating group.

Chemical Fingerprint

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 5-Bromo-2-hydroxyethoxybenzaldehyde |

| CAS Number | Not widely listed (Research Grade / Custom Synthesis) |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| SMILES | OCCOc1ccc(Br)cc1C=O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |

| Melting Point | Approx. 75–85 °C (Estimated based on congeners) |

Part 2: Risk Assessment & Toxicology (GHS Classification)

Signal Word: WARNING

Based on the functional groups (Aldehyde, Aryl Halide, Glycol Ether) and read-across from 5-Bromosalicylaldehyde (CAS 1761-61-1), the following hazards are assigned:

Hazard Statements (H-Codes)

-

H317: May cause an allergic skin reaction (Aldehyde moiety alert).

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4][5] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing.[4][5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

Toxicological Insights (Mechanistic)

-

Aldehyde Toxicity: The aldehyde group (-CHO) is a reactive electrophile capable of forming Schiff bases with biological amines, leading to potential sensitization.

-

Bromine Substituent: Increases lipophilicity (LogP ~1.8–2.2), facilitating skin absorption compared to non-halogenated analogs.

-

Hydroxyethoxy Chain: While increasing polarity, this ether linkage is generally stable but can be metabolized to glycolic acid derivatives if ingested in large quantities (unlikely in research settings).

Part 3: Safe Handling & Storage Protocol

Storage Architecture

To maintain chemical integrity and prevent the formation of benzoic acid derivatives (via autoxidation), strict storage conditions are required.

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon or Nitrogen) is recommended for long-term storage.

-

Container: Amber glass vial with a Teflon-lined cap to prevent light degradation and moisture ingress.

Handling Workflow (DOT Diagram)

The following workflow outlines the decision logic for safe handling in a laboratory environment.

Figure 1: Safe handling logic flow for this compound.

Part 4: Synthetic Utility & Experimental Protocols

This compound is a versatile intermediate. The bromine atom allows for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the aldehyde allows for condensation reactions. The hydroxyethoxy tail acts as a built-in linker or nucleophile.

Protocol: Synthesis of Benzofuran Derivatives

A common application is the synthesis of substituted benzofurans via an intramolecular cyclization (e.g., Rap-Stoermer or similar condensation).

Reaction Scheme: this compound + Base + Heat -> 5-Bromobenzofuran + H2O (Hypothetical intramolecular dehydration/cyclization depending on conditions).

Standard Procedure (General Guideline):

-

Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF (0.1 M).

-

Base Addition: Add 2.0 eq of Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Cyclization: Heat to 80–100 °C for 4–12 hours under Nitrogen.

-

Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol: Functionalization via Suzuki Coupling

-

Reagents: 1.0 eq Aryl Bromide (Starting Material), 1.2 eq Boronic Acid, 0.05 eq Pd(PPh₃)₄, 2.0 eq Na₂CO₃ (aq).

-

Solvent: DME/Water or Toluene/Ethanol/Water.

-

Conditions: Reflux for 12–24 hours (degassed).

-

Note: The hydroxy group is generally compatible with Suzuki conditions but may require protection (e.g., TBS) if strong bases or high temperatures cause side reactions.

Part 5: Emergency Response & Spills

In the event of a spill or exposure, immediate action is required to mitigate health risks and environmental contamination.[3]

Spill Cleanup Procedure

-

Isolate: Evacuate the immediate area.

-

PPE: Wear double nitrile gloves and a P95/N95 respirator if dust is present.

-

Contain: Cover the spill with an inert absorbent (Vermiculite or Sand).

-

Neutralize: No specific neutralization is required; however, wiping with a dilute soap solution is effective for final cleaning.

-

Disposal: Collect in a sealed container labeled "Hazardous Waste - Solid (Toxic/Irritant)".

Emergency Logic (DOT Diagram)

Figure 2: Emergency response decision tree for exposure incidents.

References

-

PubChem. 5-Bromosalicylaldehyde (Compound Summary). National Library of Medicine. Available at: [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Benzaldehyde derivatives.[6] Available at: [Link]

Sources

Strategic Sourcing and Synthetic Utility of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde

CAS: 127154-22-7 | Molecular Formula: C₉H₉BrO₃ | Molecular Weight: 245.07 g/mol

Part 1: Executive Summary & Market Intelligence

The "Make vs. Buy" Paradox

For researchers in medicinal chemistry, 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde represents a classic procurement challenge. It is a specialized intermediate, often used as a scaffold for benzofurans, benzoxazepines, or as a linker-tethered warhead in kinase inhibitor design.

Commercially, this compound is often categorized as a "boutique" building block. While available from catalog suppliers, the unit price is disproportionately high compared to the cost of its raw materials.

Procurement Landscape: Suppliers & Pricing

Current as of Q1 2026. Prices are estimates based on catalog aggregators (e.g., BLD Pharm, Dana Bioscience).

| Supplier Tier | Typical Pack Size | Estimated Price (USD) | Lead Time | Notes |

| Catalog (Retail) | 100 mg | $100 - $120 | 1-2 Weeks | High markup. Good for HTS hits only. |

| Catalog (Retail) | 1 g | $450 - $600 | 2-4 Weeks | Prohibitive for scale-up. |

| Bulk/Custom | 100 g+ | Inquire | 4-8 Weeks | Synthesis-on-demand usually required. |

Strategic Recommendation: For requirements < 500 mg , purchase from a catalog supplier to save time. For requirements > 1 gram , in-house synthesis is strongly recommended. The raw material cost is approximately < $5.00 per gram of final product, representing a potential 90%+ cost reduction .

Part 2: Chemical Profile & Synthetic Utility[1]

This compound serves as a bifunctional electrophile. The aldehyde allows for condensation reactions (e.g., reductive amination, Wittig), while the hydroxyethoxy tail provides a nucleophilic handle or a site for further functionalization (e.g., conversion to a leaving group for cyclization).

Core Applications

-

Benzofuran Synthesis: Intramolecular cyclization between the aldehyde and the ether chain.

-

PROTAC Linkers: The ethylene glycol motif is a standard spacer in proteolysis-targeting chimeras.

-

Fragment-Based Drug Discovery (FBDD): The bromine atom serves as a handle for Suzuki-Miyaura coupling to expand the core diversity.

Diagram: Synthetic Utility & Pathways

Figure 1: Divergent synthetic pathways utilizing the aldehyde, bromine, and hydroxyl motifs.

Part 3: In-House Synthesis Protocol (The "Make" Strategy)

Since commercial pricing is high, the following protocol is designed for the efficient synthesis of CAS 127154-22-7 from the inexpensive precursor 5-bromosalicylaldehyde (CAS 1761-61-1).

Reaction Logic

The synthesis involves the O-alkylation of the phenol group.

-

Route A (Standard): Alkylation with 2-bromoethanol. Requires careful control to prevent over-alkylation or side reactions with the aldehyde.

-

Route B (Green/Preferred): Reaction with Ethylene Carbonate . This method is often cleaner, avoids potent lachrymators (like bromoethanol), and produces CO₂ as the byproduct.

Protocol: Ethylene Carbonate Route (Recommended)

Reagents:

-

5-Bromosalicylaldehyde (1.0 eq)

-

Ethylene Carbonate (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) (0.1 - 0.2 eq, catalytic)

-

Solvent: DMF or Toluene (Reflux)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromosalicylaldehyde (e.g., 10.0 g, 50 mmol) in Toluene (100 mL).

-

Addition: Add Ethylene Carbonate (5.3 g, 60 mmol) and K₂CO₃ (0.7 g, 5 mmol).

-

Reaction: Heat the mixture to reflux (approx. 110°C) under an inert atmosphere (N₂ or Ar). Monitor via TLC (30% EtOAc/Hexane).

-

Mechanistic Note: The phenoxide attacks the carbonate, opening the ring and releasing CO₂ to form the primary alcohol.

-

-

Workup: Once the starting material is consumed (approx. 4-6 hours), cool to room temperature.

-

Extraction: Wash the organic layer with water (2 x 50 mL) to remove unreacted carbonate and catalyst. Wash with brine (50 mL).[1]

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product usually solidifies. Recrystallize from Ethanol/Hexane if high purity (>98%) is required for analytics.

Yield Expectation: 85-95% Purity Target: >97% (HPLC)

Diagram: Synthesis Workflow

Figure 2: Catalytic alkylation using ethylene carbonate (Green Route).

Part 4: Quality Control & Analytics

To ensure the integrity of your synthesized or purchased material, validate against these parameters.

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Melting Point | 68°C - 72°C (approx.) | Capillary |

| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, CHO), 4.1-4.2 (m, 4H, Ethoxy) | 400 MHz NMR |

| HPLC Purity | > 95% (Area %) | C18 Column, ACN/H₂O Gradient |

Critical Impurity to Watch:

-

Unreacted Phenol: If the reaction is incomplete, 5-bromosalicylaldehyde may remain. It is easily detected by the phenolic proton signal (>10.5 ppm) in NMR or by a colorimetric ferric chloride test (positive = purple).

Part 5: Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

GHS Classifications:

-

Skin Irritation (Category 2)[2]

-

Eye Irritation (Category 2A)

-

STOT-SE (Respiratory Irritation)

-

-

Handling: This compound is an aldehyde and can be air-sensitive over long periods (oxidizing to the benzoic acid). Store under nitrogen in a cool, dry place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.[3]

References

-

ChemicalBook. (2025).[4] this compound Suppliers and Synthesis. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Brominated Benzaldehydes. Retrieved from

-

BenchChem. (2025).[5] General Procedures for Alkylation of Salicylaldehydes. Retrieved from

-

PubChem. (2025). Compound Summary: 5-Bromosalicylaldehyde (Precursor Data). Retrieved from

Sources

Methodological & Application

Protocol for O-alkylation of 5-bromosalicylaldehyde with ethylene carbonate

Abstract & Scope

This application note details the protocol for the O-hydroxyethylation of 5-bromosalicylaldehyde using ethylene carbonate (EC) . Unlike traditional Williamson ether syntheses that utilize toxic 2-chloroethanol or volatile ethylene oxide, this protocol employs ethylene carbonate as a robust, "green" alkylating agent.

The reaction proceeds via a base-catalyzed nucleophilic attack of the phenoxide on the carbonate ring, followed by decarboxylation. This method is preferred for its high atom economy (after CO₂ loss) and the avoidance of halide waste salts associated with alkyl halides.

Target Product: 5-bromo-2-(2-hydroxyethoxy)benzaldehyde CAS: 115787-50-3 (Analogous structure reference) Application: Intermediate for pharmaceutical scaffolds (e.g., antihistamines, enzyme inhibitors) and ligand synthesis for coordination chemistry.

Reaction Mechanism

The reaction follows a specific pathway involving ring opening and decarboxylation. Understanding this mechanism is crucial for troubleshooting incomplete conversion.

Figure 1: Mechanistic pathway for the hydroxyethylation of phenols using cyclic carbonates.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity |

| 5-Bromosalicylaldehyde | 201.02 | 1.0 | Substrate | >98% |

| Ethylene Carbonate | 88.06 | 1.5 - 2.0 | Alkylating Agent | >99% (Anhydrous) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.1 - 0.5 | Catalyst/Base | Anhydrous, Powdered |

| Tetrabutylammonium Iodide (TBAI) | 369.37 | 0.05 | Phase Transfer Catalyst | >98% |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Solvent | Anhydrous |

Equipment

-

Reaction Vessel: 3-neck round-bottom flask (equipped with thermometer inlet).

-

Temperature Control: Oil bath with magnetic stirrer (Hotplate).

-

Condenser: Reflux condenser (water-cooled).

-

Atmosphere: Nitrogen (N₂) or Argon balloon/line (Critical to prevent aldehyde oxidation).

-

Safety: Blast shield (due to CO₂ evolution pressure).

Experimental Procedure

Step 1: Reaction Setup

-

Drying: Flame-dry the glassware and cool under a stream of nitrogen.

-

Charging: Add 5-bromosalicylaldehyde (10.0 g, 49.7 mmol) and Ethylene Carbonate (6.6 g, 75.0 mmol, 1.5 equiv) to the flask.

-

Solvent: Add DMF (50 mL). Note: The concentration should be approx. 1 M with respect to the aldehyde.

-

Catalyst: Add K₂CO₃ (3.4 g, 24.8 mmol, 0.5 equiv) and TBAI (0.9 g, 2.5 mmol, 0.05 equiv).

-

Expert Insight: While stoichiometric base is often used in alkyl halide reactions, catalytic base is often sufficient for EC reactions because the phenoxide is regenerated. However, 0.5 equiv ensures rapid deprotonation without excessive viscosity increase.

-

Step 2: Reaction Execution

-

Purging: Purge the system with N₂ for 5 minutes to remove oxygen.

-

Heating: Gradually heat the mixture to 130–140°C .

-

Critical Checkpoint: CO₂ evolution (bubbling) will commence around 110°C. Ensure the system is vented through a bubbler to prevent pressure buildup.

-

-

Duration: Stir vigorously at 140°C for 4–6 hours .

-

Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes).

-

Starting Material Rf: ~0.6 (Phenol, stains dark with FeCl₃).

-

Product Rf: ~0.3-0.4 (Alcohol, lower Rf due to polarity).

-

Step 3: Workup

-

Cooling: Cool the reaction mixture to room temperature.

-

Quenching: Pour the reaction mixture into Ice-Water (200 mL) . Stir for 15 minutes.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL) or Dichloromethane (DCM) .

-

Base Wash (Purification Step): Wash the combined organic layer with 10% NaOH (2 x 30 mL) .

-

Why? This removes unreacted 5-bromosalicylaldehyde (soluble as phenoxide) while the O-alkylated product remains in the organic layer.

-

-

Neutralization: Wash the organic layer with Water (50 mL) followed by Brine (50 mL) .

-

Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap).

Step 4: Purification

-

Crude State: Usually a viscous yellow/orange oil or low-melting solid.

-

Recrystallization: If solid, recrystallize from Ethanol/Water (9:1) or Toluene/Hexane .

-

Column Chromatography: If oil persists, purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

Analytical Characterization (Expected Data)

To validate the synthesis, compare your data against these expected values derived from structural analogues:

| Technique | Parameter | Expected Signal / Value | Assignment |

| ¹H NMR | Aldehyde | δ 10.3 - 10.4 ppm (s, 1H) | -CH O |

| Aromatic | δ 7.9 (d), 7.6 (dd), 6.9 (d) | Ar-H (3 protons) | |

| Ether Linkage | δ 4.1 - 4.2 ppm (t, 2H) | Ar-O-CH ₂- | |

| Alcohol | δ 3.9 - 4.0 ppm (t, 2H) | -CH ₂-OH | |

| Hydroxyl | δ 2.5 - 3.5 ppm (br s, 1H) | -OH (Exchangeable) | |

| IR | Carbonyl | ~1680 cm⁻¹ | C=O stretch |

| Hydroxyl | ~3400 cm⁻¹ (Broad) | O-H stretch | |

| Physical | Melting Point | 55 - 58°C | (Predicted range) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Temperature too low (<120°C) | Increase temp to 140°C. Ring opening of EC has a high activation energy. |

| Low Yield | Polymerization of EC | Avoid excessive excess of EC. Keep EC < 2.0 equiv. |

| Dark Product | Oxidation of Aldehyde | Ensure strict N₂ atmosphere. Aldehydes oxidize to carboxylic acids at 140°C in air. |

| Product is Oily | Residual DMF | DMF is hard to remove. Wash organic layer thoroughly with water (5x) or use a high-vac pump. |

Safety & Handling

-

Ethylene Carbonate: Irritant. Melts at 36°C. Handle with gloves.

-

5-Bromosalicylaldehyde: Skin and eye irritant.

-

CO₂ Evolution: The reaction generates gas. Do not seal the vessel completely. Use a bubbler or open reflux condenser.

-

DMF: Hepatotoxic and readily absorbed through skin. Use in a fume hood.

References

-

General Reactivity of Carbonates: Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, vol. 42, no. 26, 2003, pp. 663-674. Link

-

Phenol Alkylation Protocol: Tundo, P., et al. "Reaction of Phenols with Dimethyl Carbonate and Ethylene Carbonate under Gas-Liquid Phase-Transfer Conditions." Industrial & Engineering Chemistry Research, vol. 49, no. 2, 2010. Link

-

Salicylaldehyde Derivatives: "Synthesis of 2-(2-hydroxyethoxy)benzaldehyde." Sigma-Aldrich Product Sheet/Safety Data. Link

-

Base Catalysis Mechanism: Shaikh, A. A., & Sivaram, S. "Organic Carbonates." Chemical Reviews, vol. 96, no. 3, 1996, pp. 951-976. Link

-

Analogous Bromination/Alkylation: "Synthesis of 5-Bromo-2-hydroxybenzaldehyde derivatives." Organic Syntheses, Coll. Vol. 3, p. 138. Link

Sources

Reaction of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde with amines for Schiff bases

Application Note & Protocol Guide

Topic: Synthesis and Characterization of Schiff Bases from 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde and Amines

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), represent a cornerstone in synthetic organic chemistry and medicinal chemistry. First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound.[1][2] The electrophilic carbon and nucleophilic nitrogen of the imine bond create a versatile scaffold for building a vast array of organic molecules and inhibiting biological targets.[3] Their applications are extensive, ranging from catalysts and polymer stabilizers to pigments and dyes.[3]

In the realm of drug development, Schiff bases are of paramount importance. The azomethine linkage is a critical structural requirement for various biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][4][5][6] The ability to readily synthesize and modify Schiff bases allows for the creation of large libraries of compounds for screening and lead optimization.

This guide focuses on the synthesis of novel Schiff bases using this compound as the carbonyl precursor. This particular aldehyde offers several strategic advantages:

-

The Bromo Group: A halogen substituent can significantly modulate the electronic properties of the molecule and often enhances lipophilicity, which can be crucial for cell membrane permeability.

-

The Hydroxyethoxy Group: This side chain can improve aqueous solubility and provides an additional site for hydrogen bonding, potentially enhancing interactions with biological targets.

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for synthesis and purification, robust methods for characterization, and a discussion of their potential applications.

Section 1: The Reaction Mechanism Explained

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[7] The process occurs in two primary, mechanistically distinct steps, often facilitated by acid catalysis.

-

Nucleophilic Addition (Hemiaminal Formation): The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the this compound.[7][8] This step results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[8]

-

Dehydration (Imine Formation): The hemiaminal intermediate is typically unstable. Following a proton transfer from the nitrogen to the oxygen atom, the hydroxyl group is eliminated as a water molecule.[8] This dehydration step is the rate-determining step and is often accelerated by gentle heating or the presence of a mild acid catalyst, which protonates the hydroxyl group, making it a better leaving group (water). The final product is the stable imine, or Schiff base.

The overall reaction is reversible and driven to completion by the removal of water, often achieved by refluxing in a suitable solvent.

Caption: Mechanism of Schiff base formation.

Section 2: Experimental Protocols

This section details the procedures for synthesizing and purifying Schiff bases from this compound. The following is a general protocol that can be adapted for various primary amines.

Materials and Equipment

-

Reagents:

-

This compound

-

Selected primary amine (e.g., aniline, β-alanine, ethylenediamine)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (optional, as catalyst)

-

-

Equipment:

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Beakers and graduated cylinders

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates and chamber

-

General Synthesis Protocol

This protocol is based on the condensation reaction of 5-bromosalicylaldehyde derivatives with amines.[9][10]

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 25-30 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the aldehyde is fully dissolved. Gentle warming may be required.

-

Dissolution of Amine: In a separate beaker, dissolve the primary amine (1.0 eq) in 15 mL of ethanol.

-

Reaction Setup: Add the amine solution dropwise to the stirring aldehyde solution at room temperature.[11] Attach a reflux condenser to the flask.

-

Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture. The acidic environment helps to catalyze the dehydration step of the mechanism.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 2-4 hours.[9][10] The progress of the reaction should be monitored by TLC.

-

Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. Further cooling in an ice bath will facilitate the precipitation of the solid Schiff base product.[12]

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[12]

-

Drying: Air-dry the product on the filter paper, then transfer to a desiccator for complete drying.

-

Analysis: Determine the yield (in grams and percentage) and the melting point of the purified product.[12]

Purification by Recrystallization

If the product's purity is insufficient (e.g., broad melting point range), recrystallization is the most effective purification method.[11]

-

Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol or a methanol/DMF mixture are often effective.[11]

-

Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the selected solvent to dissolve it completely at boiling point.

-

Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Cooling in an ice bath can maximize the yield.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small portion of the cold solvent, and dry thoroughly.[11]

| Parameter | Condition | Rationale |

| Solvent | Ethanol / Methanol | Good solubility for reactants; allows for product precipitation upon cooling. |

| Stoichiometry | 1:1 Aldehyde to Amine | Ensures complete consumption of the limiting reagent. |

| Catalyst | Glacial Acetic Acid (catalytic amount) | Protonates the hemiaminal's hydroxyl group, facilitating water elimination.[13] |

| Temperature | Reflux (e.g., ~78°C for Ethanol) | Provides sufficient energy to overcome the activation barrier for dehydration.[11] |

| Reaction Time | 2-4 hours | Typically sufficient for the reaction to reach completion. Monitor by TLC. |

Table 1: Summary of Optimized Reaction Conditions.

Section 3: Characterization Workflow

Confirming the identity and purity of the synthesized Schiff base is critical. A multi-technique approach involving spectroscopy and spectrometry is standard practice.[13][14]

Caption: Workflow for Schiff base characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present and confirm the formation of the imine bond.

-

Disappearance of Aldehyde C=O: The strong absorption band corresponding to the carbonyl (C=O) stretch of the starting aldehyde (typically ~1650-1700 cm⁻¹) should be absent in the product spectrum.

-

Appearance of Imine C=N: A characteristic strong to medium absorption band for the azomethine (C=N) stretch will appear in the region of 1600-1650 cm⁻¹ .[14][15] This is a definitive indicator of Schiff base formation.

-

Presence of O-H: A broad band around 3200-3400 cm⁻¹ will be present, corresponding to the hydroxyl group of the hydroxyethoxy side chain.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

-

¹H NMR:

-

Azomethine Proton (-CH=N-): The most diagnostic signal is a singlet in the δ 8.0-9.0 ppm region, corresponding to the proton of the imine group.[14][16] Its integration should be equivalent to one proton.

-

Aromatic Protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm) will correspond to the protons on the benzene ring.

-

Hydroxyethoxy Protons (-O-CH₂-CH₂-OH): Signals for the methylene protons will typically appear as triplets in the δ 3.5-4.5 ppm region. The hydroxyl proton may appear as a broad singlet.

-

-

¹³C NMR:

-

Azomethine Carbon (-C=N-): A distinct peak in the δ 158-165 ppm range confirms the presence of the imine carbon.[14]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[10] For the bromo-substituted compounds, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak.

Section 4: Applications and Future Directions

Schiff bases are highly valued scaffolds in drug discovery due to their wide range of pharmacological activities.[3] The compounds synthesized from this compound are promising candidates for several therapeutic areas:

-

Antimicrobial Agents: The azomethine group is known to be crucial for antimicrobial activity, potentially by interfering with microbial cell processes.[1][4] Metal complexes of Schiff bases often show enhanced antimicrobial effects compared to the free ligands.[4][6]

-

Anticancer Agents: Many Schiff base derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][5] The synthesized compounds could be evaluated as inhibitors of key enzymes in cancer progression, such as PARP-1.[10]

-

Coordination Chemistry: The imine nitrogen and the phenolic oxygen can act as donor atoms, making these Schiff bases excellent bidentate ligands for coordinating with metal ions.[17][18] The resulting metal complexes have applications in catalysis and materials science.[19][20]

Section 5: Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Incomplete reaction; impure reagents; insufficient heating; incorrect pH. | - Monitor the reaction by TLC to ensure it goes to completion. Extend reflux time if necessary.[11] - Ensure reagents are pure and the solvent is anhydrous. - Add a few drops of glacial acetic acid to catalyze the reaction. |

| Product is an Oil / Fails to Crystallize | Presence of impurities; product may have a low melting point. | - Try to purify by column chromatography. Use neutral alumina instead of silica gel to avoid hydrolysis.[11] - Attempt to precipitate the product by adding a non-polar solvent like hexane to the reaction mixture.[11] - Scratch the inside of the flask with a glass rod to induce crystallization. |

| Product Hydrolyzes Back to Starting Materials | Presence of excess water and strong acid. Imines are susceptible to hydrolysis under acidic aqueous conditions.[11] | - Work under anhydrous conditions. - During workup, avoid washing with acidic solutions. - Store the final product in a desiccator to protect it from atmospheric moisture.[11] |

References

-

ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. ResearchGate. Available at: [Link]

-

Jee, S. (n.d.). Chemistry Schiff Bases. Sathee Jee. Available at: [Link]

-

ACS Publications. (n.d.). Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. ACS Publications. Available at: [Link]

- Grounding API. (2024). Schiff's bases mechanism: Significance and symbolism.

-

Wikipedia. (n.d.). Schiff base. Wikipedia. Available at: [Link]

-

Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Available at: [Link]

-

ACS Omega. (2024). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. ACS Publications. Available at: [Link]

-

PMC. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. National Center for Biotechnology Information. Available at: [Link]

-

GSC Online Press. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

-

PMC. (2023). Promising Schiff bases in antiviral drug design and discovery. National Center for Biotechnology Information. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2024). Antimicrobial application of schiff's base and it's metal complexes. Available at: [Link]

-

Jetir.Org. (n.d.). Schiff bases: Synthesis, Applications and Characterization using FT-NMR Spectroscopy. JETIR. Available at: [Link]

-

PMC. (n.d.). Different Schiff Bases—Structure, Importance and Classification. National Center for Biotechnology Information. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations. Available at: [Link]

-

DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. Available at: [Link]

-

E-RESEARCHCO. (2019). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in Water and its Complexation with Iron Metal under Sonication. Available at: [Link]

-

IJRAR. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. International Journal of Research and Analytical Reviews. Available at: [Link]

-

IJPSRR. (2022). Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

IOSR Journals. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Available at: [Link]

-

OUCI. (n.d.). Schiff Base Complexes for Catalytic Application. Available at: [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate. Available at: [Link]

-

IONiC / VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. Available at: [Link]

-

ResearchGate. (2025). Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration. ResearchGate. Available at: [Link]

-

PMC. (2022). Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. National Center for Biotechnology Information. Available at: [Link]

-

Bulletin of the Chemical Society of Ethiopia. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Available at: [Link]

-

Semantic Scholar. (2008). Syntheses, characterization, antimicrobial and genotoxic activities of new Schiff bases and their complexes. Available at: [Link]

-

University of Baghdad Digital Repository. (2016). Synthesis and antioxidant activities of Schiff bases and their complexes: a review. Available at: [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. jetir.org [jetir.org]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ionicviper.org [ionicviper.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. sphinxsai.com [sphinxsai.com]

- 16. ijrar.org [ijrar.org]

- 17. Schiff base - Wikipedia [en.wikipedia.org]

- 18. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. Schiff Base Complexes for Catalytic Application [ouci.dntb.gov.ua]

Application Note: Strategic Utilization of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde (CAS 127154-22-7) as a high-value heterobifunctional linker and scaffold.

Executive Summary

This compound is a versatile "tri-vector" building block that addresses a common challenge in medicinal chemistry: the need for rigid-yet-flexible linkers with orthogonal reactivity. Unlike simple alkyl chains, this scaffold offers an aromatic core (rigidity) coupled with a short ethylene glycol tail (solubility/flexibility).

Its three orthogonal handles allow for sequential, controlled functionalization:

-

Aldehyde (C1): Ready for reductive amination or heterocycle formation (e.g., quinazolines).

-

Aryl Bromide (C5): A handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

-

Primary Alcohol (Side Chain): A nucleophilic handle for esterification, alkylation, or Mitsunobu reactions.

This guide provides validated protocols for exploiting these handles, specifically in the context of PROTAC (Proteolysis Targeting Chimera) design and Fragment-Based Drug Discovery (FBDD) .

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 127154-22-7 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water. |

| Stability | Store at 2–8°C under inert atmosphere. Aldehyde is susceptible to oxidation; Alcohol is stable. |

Handling Precaution: While stable, the aldehyde moiety can slowly oxidize to the carboxylic acid if exposed to air for prolonged periods. Re-purification via silica gel chromatography (Hexane/EtOAc) is recommended if the solid darkens.

Strategic Utility: The "Tri-Vector" Approach

The power of this molecule lies in its ability to serve as a central hub. In PROTAC synthesis, it functions as a "head-group" linker that can covalently bind an amine-bearing E3 ligase ligand while extending a chain toward the protein of interest (POI).

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

Caption: Orthogonal synthetic pathways for this compound. Colors indicate distinct chemical handles.

Experimental Protocols

Protocol A: Reductive Amination (Aldehyde Vector)

Objective: To attach an amine-bearing functional group (e.g., a warhead or E3 ligand) to the aldehyde handle. Rationale: Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride due to lower toxicity and better control over pH, preventing direct reduction of the aldehyde to an alcohol.

Materials:

-

Scaffold: this compound (1.0 equiv)

-

Amine: R-NH₂ (1.1 – 1.2 equiv)

-

Reagent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

-

Additive: Acetic acid (catalytic, optional)

Step-by-Step Procedure:

-

Imine Formation: In a dry round-bottom flask under nitrogen, dissolve the scaffold (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL).

-

Expert Tip: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of DIPEA to free the base.

-

-

Equilibration: Stir at room temperature for 30–60 minutes. This allows the hemiaminal/imine equilibrium to establish.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Note: Gas evolution may occur.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate.

-

Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).

Protocol B: Suzuki-Miyaura Coupling (Aryl Bromide Vector)

Objective: To couple the scaffold to an aryl boronic acid, extending the core structure. Rationale: The electron-withdrawing aldehyde group at the para position (relative to the ether) and meta (relative to bromine) activates the C-Br bond, facilitating oxidative addition.

Materials:

-

Substrate: Product from Protocol A (or raw scaffold) (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or pressure tube with the substrate (0.5 mmol), boronic acid (0.6 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol).

-

Inertion: Seal the vessel and purge with nitrogen/argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane (4 mL) and 2.0 M aqueous K₂CO₃ (0.75 mL).

-

Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

-

Expert Tip: If the aldehyde is still present, avoid using nucleophilic bases or alcohols that might promote Cannizzaro reactions; K₂CO₃/Dioxane is generally safe.

-

-